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Technical Support Center: Refining
Larsucosterol Treatment Protocols
This technical support center provides researchers, scientists, and drug development

professionals with detailed information derived from the Larsucosterol Phase 2a and 2b

clinical trials. It includes troubleshooting guides, FAQs, experimental protocols, and data

summaries to assist in the design and execution of related studies.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is Larsucosterol and its proposed mechanism of action? A1: Larsucosterol (DUR-

928) is an endogenous, sulfated oxysterol that functions as an epigenetic modulator.[1] Its

primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), specifically

DNMT1, DNMT3a, and DNMT3b.[2][3][4] In conditions like alcohol-associated hepatitis (AH),

elevated DNMT activity leads to DNA hypermethylation, which silences genes crucial for

cellular repair and survival.[5] By inhibiting these enzymes, larsucosterol modulates gene

expression in pathways related to stress responses, cell survival, inflammation, and lipid

biosynthesis, which may lead to improved cell survival, reduced inflammation, and decreased

lipotoxicity.[1][2][6]

Q2: What were the primary objectives of the Larsucosterol Phase 2a and 2b trials? A2: The

Phase 2a (NCT01809132) trial was an open-label, dose-escalation study designed to evaluate

the safety, pharmacokinetics (PK), and preliminary efficacy signals of larsucosterol in 19
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patients with moderate to severe AH.[7][8] The subsequent Phase 2b AHFIRM (NCT04563026)

trial was a larger, randomized, double-blind, placebo-controlled study involving 307 patients

with severe AH, designed to definitively evaluate the safety and efficacy of larsucosterol in
reducing 90-day mortality or the need for liver transplantation.[1][9][10]

Q3: Did the Phase 2b AHFIRM trial meet its primary endpoint? A3: No, the AHFIRM trial did not

meet its primary endpoint of a statistically significant reduction in the 90-day rate of mortality or

liver transplant for either the 30 mg or 90 mg dose compared to placebo.[1][11][12]

Q4: What were the key efficacy findings from the AHFIRM trial despite not meeting the primary

endpoint? A4: Although the primary endpoint was not met, the trial showed clinically meaningful

trends in the key secondary endpoint of 90-day mortality.[1][9] In the overall study population,

the 30 mg dose was associated with a 41% reduction in mortality and the 90 mg dose with a

35% reduction, though these results were not statistically significant.[13][14] The effect was

more pronounced in the subgroup of U.S. patients (76% of the trial population), where the 30

mg and 90 mg doses reduced 90-day mortality by 57% (p=0.014) and 58% (p=0.008),

respectively, compared with placebo.[3][10]

Q5: What is the established safety profile of Larsucosterol from these trials? A5: Across both

Phase 2a and 2b trials, larsucosterol was found to be safe and well-tolerated.[1][7] The

number and nature of treatment-emergent adverse events (AEs) were similar between the

larsucosterol and placebo groups.[15] Most AEs were attributable to the underlying hepatic

disease, and there was no imbalance in side effects that could not be ascribed to the liver

condition itself.[1][11]

Section 2: Troubleshooting Guide for Experimental
Studies
Q: Our study is not replicating the mortality benefit observed in the AHFIRM trial. What factors

could be influencing this? A: Several factors identified from the AHFIRM trial could be at play:

Geographic Population: The mortality reduction was statistically significant only in the U.S.

subgroup. Regional differences in standard of care, patient genetics, or other environmental

factors may influence outcomes.
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Time to Treatment: Sub-analyses of the AHFIRM data highlighted the importance of timely

treatment administration after hospitalization.[10] Delays in dosing could diminish the

potential therapeutic effect.

Baseline Severity: While AHFIRM focused on severe AH (MELD 21-30), ensure your patient

population's severity is comparable.[16] The Phase 2a trial stratified patients into moderate

and severe categories, which may be a useful approach for analysis.[7]

Q: We are observing high inter-patient variability in biomarker response (e.g., bilirubin, MELD

scores). How can this be managed analytically? A: High variability is expected in this critically ill

patient population.

Stratification: Analyze data by stratifying patients based on baseline disease severity (e.g.,

MELD score <25 vs. ≥25) to identify potential differential effects.

Endpoint Timing: The Phase 2a study showed that while some markers like bilirubin

improved by Day 7, MELD scores showed notable reductions at Day 28.[8][17] Ensure your

assessment time points are sufficient to capture the full therapeutic effect, as the most critical

outcomes in Phase 2b were measured at 90 days.[10]

Lille Score Assessment: The Lille score at Day 7 was a key efficacy signal in the Phase 2a

trial, with 89% of subjects classified as responders (<0.45).[7] This can be a valuable early

indicator of response, but should be considered alongside longer-term outcomes.

Q: A patient's Lille score did not improve by Day 7. Should this be considered a treatment

failure? A: Not necessarily. While a favorable Day 7 Lille score is a positive prognostic indicator,

it is not the sole determinant of success.[17] The primary endpoint of the pivotal Phase 2b

study was 90-day survival, indicating that the clinical benefit may take longer to become

apparent.[18] Continue to monitor other liver biomarkers (bilirubin, AST, ALT) and the overall

clinical status of the patient through later time points (Day 28, Day 90) before concluding a lack

of response.[17]

Section 3: Quantitative Data Summary
Table 1: Larsucosterol Phase 2a Trial (NCT01809132) -
Study Design & Population
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Parameter Description

Study Design Multicenter, Open-Label, Dose Escalation[7]

Population
19 patients with a clinical diagnosis of Alcohol-

Associated Hepatitis (AH)[7]

Severity Groups
7 Moderate AH (MELD Score 11-20), 12 Severe

AH (MELD Score 21-30)[8]

Dose Cohorts
30 mg, 90 mg, or 150 mg administered via IV

infusion[7]

Follow-up Period 28 days[8]

Primary Objectives
Evaluate Safety, Pharmacokinetics (PK), and

Efficacy Signals[7]

Table 2: Larsucosterol Phase 2b AHFIRM Trial
(NCT04563026) - Study Design & Population

Parameter Description

Study Design
Randomized, Double-Blind, Placebo-Controlled,

International, Multicenter[1]

Population
307 patients with severe Alcohol-Associated

Hepatitis (AH)[1]

Inclusion Criteria
MELD score 21-30, Maddrey Discriminant

Function (MDF) ≥ 32[16]

Treatment Arms

1. Larsucosterol 30 mg (+SOC) (n=102) 2.

Larsucosterol 90 mg (+SOC) (n=102) 3.

Placebo (+SOC) (n=103)[1]

Primary Endpoint
90-Day Incidence of Mortality or Liver

Transplantation[10]

Key Secondary 90-Day Survival[10]
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Table 3: Larsucosterol Phase 2b AHFIRM Trial - Key
Efficacy Outcomes

Outcome
Larsucosterol 30 mg vs.
Placebo

Larsucosterol 90 mg vs.
Placebo

Primary Endpoint (Mortality or

Transplant at 90 Days)

Numerical improvement, not

statistically significant[9]

Numerical improvement, not

statistically significant[9]

90-Day Mortality Reduction

(Global Population)
41% (p=0.070)[9][13] 35% (p=0.126)[9][13]

90-Day Mortality Reduction

(U.S. Patients Only)
57% (p=0.014)[10] 58% (p=0.008)[10]

90-Day Mortality Events

(Global Population)
15 of 102 patients[11] 17 of 102 patients[11]

Placebo 90-Day Mortality

Events (Global)
25 of 103 patients[11] 25 of 103 patients[11]

Section 4: Experimental Protocols
Protocol 1: Patient Screening and Eligibility for Severe
AH Studies

Inclusion Criteria:

Age ≥ 18 years.[16]

Clinical diagnosis of AH with onset of jaundice within the prior 8 weeks.[16]

History of heavy alcohol consumption (>60 g/day for males, >40 g/day for females) for at

least 6 months, with <8 weeks of abstinence before jaundice onset.[16]

Serum total bilirubin > 3.0 mg/dL.[16]

AST between 50-400 IU/L and ALT < 400 IU/L.[16]

Model for End-stage Liver Disease (MELD) score between 21 and 30 (inclusive).[16]
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Maddrey Discriminant Function (MDF) score ≥ 32.[16]

Exclusion Criteria:

Confounding causes of liver disease (e.g., viral hepatitis, drug-induced liver injury).

Active uncontrolled infection or other contraindications to potential corticosteroid use (as

per standard of care in placebo arms).

Prior liver transplantation.

Protocol 2: Larsucosterol Administration
Preparation: Larsucosterol is supplied as a sterile solution. The required dose (e.g., 30 mg

or 90 mg) is diluted in 100 mL of sterile saline or 5% dextrose for injection.[7]

Administration: The diluted solution is administered as a single intravenous (IV) infusion over

a period of 2 hours.[7]

Repeat Dosing: As per the AHFIRM trial protocol, a second dose may be administered 72

hours after the first if the patient remains hospitalized.[1][11]

Protocol 3: Key Efficacy Endpoint Assessment
MELD Score Calculation: Calculated at baseline and follow-up visits (e.g., Day 7, Day 28,

Day 90) using the standard formula based on serum creatinine, total bilirubin, and INR.

Lille Score Calculation: Used as an early assessment of treatment response at Day 7. The

model incorporates age, renal function, albumin, prothrombin time, and bilirubin evolution

from Day 0 to Day 7. A score <0.45 is typically considered indicative of response.[7]

90-Day Survival Status: The primary outcome of interest from the Phase 2b trial. Patient

status (alive, deceased, or received liver transplant) must be definitively ascertained at 90

days post-randomization.[10]

Section 5: Mandatory Visualizations
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Pathophysiology of Alcohol-Associated Hepatitis Larsucosterol Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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